N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine
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Overview
Description
N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a small molecule that has shown promising results in various pre-clinical studies, making it a potential candidate for drug development.
Scientific Research Applications
- N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine could be a starting point for developing novel drugs. Researchers may explore its interactions with biological targets, such as enzymes or receptors, to design potent pharmaceuticals .
Drug Discovery and Medicinal Chemistry
Biological Activity and Mechanism Studies
Mechanism of Action
Target of Action
The primary target of N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing the transition from the G1 phase to the S phase . As a result, the proliferation of cancer cells is hindered, leading to a decrease in tumor growth .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal function of the cyclin E/CDK2 complex, which is essential for the G1/S transition . This disruption leads to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The inhibition of CDK2 by N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine results in significant alterations in cell cycle progression . This leads to the induction of apoptosis within cancer cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
properties
IUPAC Name |
N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N7O/c1-15-9-7(12-14-15)8(10-6-11-9)13-16-2-4-17-5-3-16/h6H,2-5H2,1H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIYUQWWFDQYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.